REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[Cl:10].C(N(CC)C(C)C)(C)C.CO.[C:22]([O:25][CH2:26]C)(=[O:24])C>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:26][O:25][C:22](=[O:24])[C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[Cl:10] |f:4.5.6.7.8,^1:32,33,34,35,36,50,51,52,53,54|
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Name
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|
Quantity
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70 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=C1)F)C)Cl
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Name
|
|
Quantity
|
400 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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161 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
120 mL
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Type
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reactant
|
Smiles
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CO
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Name
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dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
5.15 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
2.57 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 90° C. for 24 h under carbon monoxide (4 bar) in a 1.5 L autoclave
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction heated at 90° C. for a further 3 h
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography
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Type
|
WASH
|
Details
|
eluting with 50% dichloromethane in iso-hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)F)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |